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Compound of Interest

Compound Name: 2-Propylheptanol

Cat. No.: B125120

This guide provides a comprehensive overview of the spectroscopic data for 2-
Propylheptanol, a branched-chain primary alcohol with the molecular formula C10H220 and a
molecular weight of 158.28 g/mol .[1][2][3] The information presented herein is intended for
researchers, scientists, and professionals in the field of drug development and chemical
analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic
molecules, providing detailed information about the chemical environment of hydrogen (*H) and
carbon (*3C) atoms.[1]

'H NMR Spectroscopy

The *H NMR spectrum of 2-Propylheptanol is characterized by distinct signals corresponding
to the different proton environments in the molecule. The chemical shifts (d) are reported in
parts per million (ppm) relative to a standard reference.
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. _ . o Coupling Constant
Proton Assignment Chemical Shift (ppm)  Multiplicity

(J) in Hz

-CHs (terminal )

~0.9 Triplet ~7.0
methyls)
-CHz2- (alkyl chains) ~1.2-14 Multiplet
-CH- (chiral center) ~15 Multiplet
-CH20H (methylene

~3.4 Doublet ~55
protons)
-OH (hydroxyl proton) Variable Singlet (broad)

3C NMR Spectroscopy

The 3C NMR spectrum provides information on the number of non-equivalent carbon atoms in
the 2-Propylheptanol molecule.

Carbon Assignment Chemical Shift (ppm)
-CHs (terminal methyls) ~14

-CH:- (alkyl chains) ~ 23-33

-CH- (chiral center) ~42

-CH20H (methylene carbon) ~ 66

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The key absorption bands for 2-Propylheptanol are
indicative of its alcoholic and aliphatic nature.
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Wave Number

Functional Group Vibration Mode Intensity
(cm~)
Stretching (Hydrogen-
3550 - 3200 O-H Strong, Broad
bonded)
2955 - 2850 C-H Stretching (Aliphatic) Strong
1465 C-H Bending (CH2) Medium
1375 C-H Bending (CHs) Medium
1050 C-0 Stretching Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule upon ionization. The electron ionization (El) mass spectrum of 2-Propylheptanol
is available through the NIST WebBook.[2][4]

The fragmentation of primary alcohols is characterized by alpha-cleavage (the breaking of the
C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule).

m/z (Mass-to-Charge Ratio) Proposed Fragment Significance

158 [C10H220]*e Molecular lon (M*e)

140 [M - H20]*e Loss of water

113 [M - CsH7]* Loss of propyl radical

99 [M - CaHo]* Loss of butyl radical

85 [CeHa3]* Alkyl fragment

71 [CsHaa]* Alkyl fragment

57 [CaHo]* Alkyl fragment

43 [CsH7]* Propyl cation (base peak)
31 [CH20H]* Alpha-cleavage fragment
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Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2-Propylheptanol.

NMR Spectroscopy Protocol

Sample Preparation: A sample of 2-Propylheptanol (typically 5-25 mg) is dissolved in
approximately 0.5-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDClIs). A small
amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift
calibration.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for
analysis.

'H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.
Key parameters include a spectral width of approximately 15 ppm, a sufficient number of
scans for adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

13C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon
spectrum, which simplifies the spectrum to single lines for each unique carbon atom. A wider
spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller
gyromagnetic ratio of *3C, a larger number of scans and a longer acquisition time are
necessary.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0
ppm. Integration of the *H NMR signals provides the relative ratio of protons.

FTIR Spectroscopy Protocol

Sample Preparation: For a liquid sample like 2-Propylheptanol, the Attenuated Total
Reflectance (ATR) technique is commonly employed. A small drop of the neat liquid is placed
directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film can be
prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
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Data Acquisition: A background spectrum of the empty ATR crystal or salt plates is first
recorded. The sample is then placed on the crystal/plates, and the sample spectrum is
acquired. The instrument measures the interferogram, which is then Fourier-transformed to
produce the infrared spectrum. A typical spectral range is 4000-400 cm™—1.

Data Processing: The final spectrum is presented as percent transmittance or absorbance
versus wavenumber (cm~1). The characteristic absorption bands are identified and assigned
to their corresponding functional group vibrations.

Mass Spectrometry Protocol

Sample Introduction: 2-Propylheptanol, being a volatile liquid, is typically introduced into the
mass spectrometer via Gas Chromatography (GC-MS) or direct injection. In GC-MS, the
sample is first vaporized and separated from other components in a GC column before
entering the mass spectrometer.

lonization: Electron lonization (EIl) is a common method for the analysis of volatile organic
compounds. The vaporized sample molecules are bombarded with a high-energy electron
beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M+*e).

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded.

Data Presentation: The mass spectrum is plotted as relative intensity versus m/z. The
fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound such as 2-Propylheptanol.
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Spectroscopic Analysis Workflow for 2-Propylheptanol
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Caption: Workflow for the spectroscopic analysis of 2-Propylheptanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Profile of 2-Propylheptanol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125120#spectroscopic-data-of-2-propylheptanol-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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